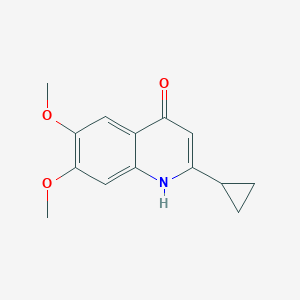
2-cyclopropyl-6,7dimethoxy-4(1H)-quinolone
Cat. No. B8351321
M. Wt: 245.27 g/mol
InChI Key: LJTXDXYAPFOJFW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05081121
Procedure details


2-Acetyl-4,5-dimethoxyaniline (2.0 g) was dissolved in tetrahydrofuran (50 ml), and to the mixture were added triethylamine (2.2 g) and dimethylaminopyridine (400 mg), and then a solution of cyclopropylcarbonyl chloride (1.7 g) in tetrahydrofuran (5 ml). The mixture was stirred at room temperature for 3 hours. After the addition of a 10% aqueous solution of potassium hydroxide, the mixture was stirred and extraction was conducted with chloroform. The extract was washed with saturated saline and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (Wako Gel C-200, 50 g). Elution with a mixed solvent of n-hexane (60 parts) and ethyl acetate (40 parts) gave N-cyclopropylcarbonyl-2-acetyl-4,5-dimethoxyaniline (2.5 g). This amide product (1.0 g) was suspended in t-butanol (50 ml), and potassium t-butoxide (2.1 g) was added to the suspension, and the mixture was heated under reflux for 15 hours. After the mixture was left to cool, extraction was conducted with a mixed solvent of chloroform (90 parts) and methanol (10 parts). The extract was washed with saturated saline and dried over sodium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by silica gel column chromatography (Wako Gel C-200, 30 g). Elution with a mixed solvent of chloroform (97 parts) and methanol (3 parts) gave 2-cyclopropyl-6,7dimethoxy-4(1H)-quinolone (compound 95, 580 mg).
Name
amide
Quantity
1 g
Type
reactant
Reaction Step One



Identifiers


|
REACTION_CXSMILES
|
[CH:1]1([C:4]([NH:6][C:7]2[CH:12]=[C:11]([O:13][CH3:14])[C:10]([O:15][CH3:16])=[CH:9][C:8]=2[C:17](=[O:19])[CH3:18])=O)[CH2:3][CH2:2]1.CC(C)([O-])C.[K+]>C(O)(C)(C)C>[CH:1]1([C:4]2[NH:6][C:7]3[C:8]([C:17](=[O:19])[CH:18]=2)=[CH:9][C:10]([O:15][CH3:16])=[C:11]([O:13][CH3:14])[CH:12]=3)[CH2:3][CH2:2]1 |f:1.2|
|
Inputs


Step One
|
Name
|
amide
|
|
Quantity
|
1 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CC1)C(=O)NC1=C(C=C(C(=C1)OC)OC)C(C)=O
|
Step Two
|
Name
|
|
|
Quantity
|
2.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C)([O-])C.[K+]
|
Step Three
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the mixture was heated
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
under reflux for 15 hours
|
|
Duration
|
15 h
|
WAIT
|
Type
|
WAIT
|
|
Details
|
After the mixture was left
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to cool
|
EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
extraction
|
WASH
|
Type
|
WASH
|
|
Details
|
The extract was washed with saturated saline
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over sodium sulfate
|
DISTILLATION
|
Type
|
DISTILLATION
|
|
Details
|
the solvent was distilled off under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The residue was purified by silica gel column chromatography (Wako Gel C-200, 30 g)
|
WASH
|
Type
|
WASH
|
|
Details
|
Elution with a mixed solvent of chloroform (97 parts) and methanol (3 parts)
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C1(CC1)C=1NC2=CC(=C(C=C2C(C1)=O)OC)OC
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 580 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 62.3% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
